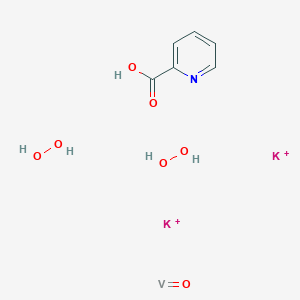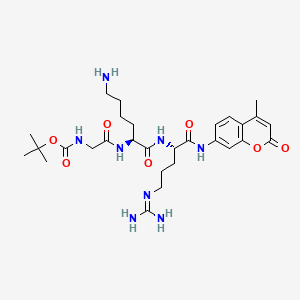
Boc-Gly-Lys-Arg-Mca
Descripción general
Descripción
Boc-Gly-Lys-Arg-Mca, also known as tert-butyl N-[2-[(2S)-6-amino-1-[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]carbamate, is a synthetic peptide substrate. It is widely used in biochemical research, particularly as a fluorogenic substrate for enzyme assays. The compound is composed of a sequence of amino acids: glycine, lysine, and arginine, with a 4-methylcoumaryl-7-amide (Mca) group attached.
Aplicaciones Científicas De Investigación
Boc-Gly-Lys-Arg-Mca is extensively used in scientific research due to its fluorogenic properties. Some of its applications include:
Enzyme Assays: It is used as a substrate to measure the activity of proteolytic enzymes such as trypsin, plasmin, and kallikreins.
Drug Discovery: The compound is used in high-throughput screening assays to identify potential inhibitors of proteolytic enzymes, which are targets for various diseases.
Biological Studies: It helps in studying the role of proteolytic enzymes in biological processes, including blood coagulation, fibrinolysis, and cell signaling.
Medical Diagnostics: This compound is used in diagnostic assays to detect enzyme activity in clinical samples, aiding in the diagnosis of diseases related to enzyme dysregulation.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Gly-Lys-Arg-Mca involves multiple steps, starting with the protection of amino groups using tert-butoxycarbonyl (Boc) groups. The peptide chain is then assembled through standard solid-phase peptide synthesis (SPPS) techniques. The final step involves the attachment of the 4-methylcoumaryl-7-amide group to the peptide chain. The reaction conditions typically include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers to ensure high yield and purity. The final product is purified using high-performance liquid chromatography (HPLC) to achieve a purity of over 98% .
Análisis De Reacciones Químicas
Types of Reactions
Boc-Gly-Lys-Arg-Mca primarily undergoes enzymatic hydrolysis reactions. It is a substrate for various proteolytic enzymes, including trypsin and plasmin. The enzymatic cleavage occurs at the peptide bonds, releasing the 4-methylcoumaryl-7-amide group, which is highly fluorescent .
Common Reagents and Conditions
The enzymatic reactions involving this compound are typically carried out in buffered aqueous solutions at physiological pH (around 7.4). Common reagents include enzyme solutions, buffer solutions (e.g., phosphate-buffered saline), and sometimes cofactors or inhibitors to modulate enzyme activity .
Major Products
The major product formed from the enzymatic hydrolysis of this compound is 7-amino-4-methylcoumarin (AMC), which exhibits strong fluorescence. This property makes it useful for monitoring enzyme activity in real-time .
Mecanismo De Acción
The mechanism of action of Boc-Gly-Lys-Arg-Mca involves its recognition and cleavage by specific proteolytic enzymes. The peptide substrate binds to the active site of the enzyme, where the peptide bonds are hydrolyzed. This cleavage releases the 4-methylcoumaryl-7-amide group, which becomes highly fluorescent upon release. The fluorescence intensity is directly proportional to the enzyme activity, allowing for quantitative measurement .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to Boc-Gly-Lys-Arg-Mca include:
- Boc-Val-Pro-Arg-Mca
- Boc-Ile-Glu-Gly-Arg-Mca
- Boc-Ser-Gly-Arg-Mca
- Z-Phe-Arg-Mca
- Pro-Phe-Arg-Mca
Uniqueness
This compound is unique due to its specific amino acid sequence and the presence of the 4-methylcoumaryl-7-amide group. This combination provides high specificity and sensitivity for certain proteolytic enzymes, making it a valuable tool in biochemical research. Its strong fluorescence upon enzymatic cleavage allows for real-time monitoring of enzyme activity, which is crucial for various applications in research and diagnostics .
Propiedades
IUPAC Name |
tert-butyl N-[2-[[(2S)-6-amino-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H44N8O7/c1-17-14-24(39)43-22-15-18(10-11-19(17)22)35-25(40)21(9-7-13-33-27(31)32)37-26(41)20(8-5-6-12-30)36-23(38)16-34-28(42)44-29(2,3)4/h10-11,14-15,20-21H,5-9,12-13,16,30H2,1-4H3,(H,34,42)(H,35,40)(H,36,38)(H,37,41)(H4,31,32,33)/t20-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCCXTNKNTDPTJQ-SFTDATJTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)CNC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H44N8O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301112976 | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]glycyl-L-lysyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-argininamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301112976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
616.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109358-48-7 | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]glycyl-L-lysyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-argininamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=109358-48-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]glycyl-L-lysyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-argininamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301112976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Phenyl-2-[4-[(tetrahydro-2H-pyran-2-YL)oxy]phenyl]-1-butanone](/img/structure/B564845.png)
![2-(5-fluoro-1H-benzo[d]imidazol-2-yl)ethanethiol](/img/structure/B564846.png)

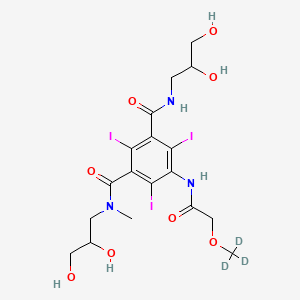
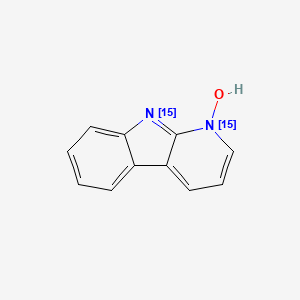
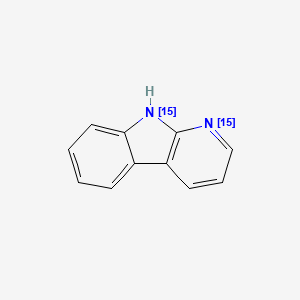

![(3S,7R,8S,9S,10S,13R,14S,17R)-3-[(2R,3R,4S,5R,6R)-4-[(2S,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7-hydroxy-13-methyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carboxylic acid](/img/structure/B564855.png)

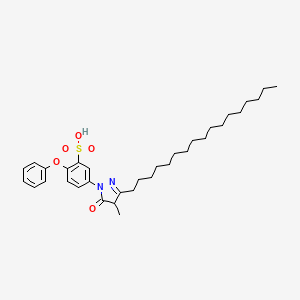


![(1R)-17-ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8,16-pentaene-1-carboxylic acid](/img/structure/B564860.png)
